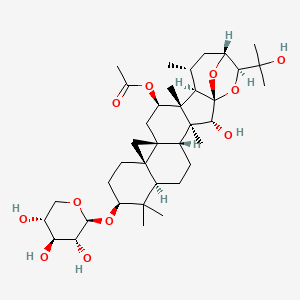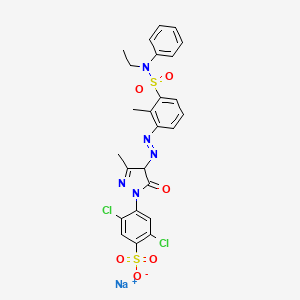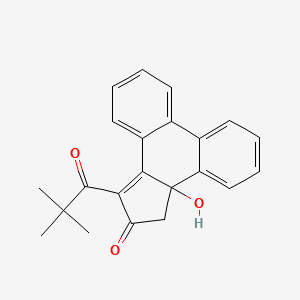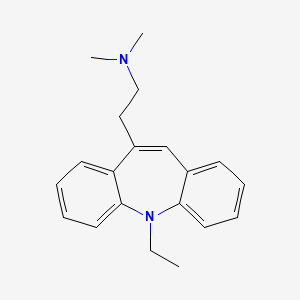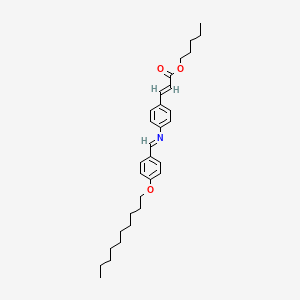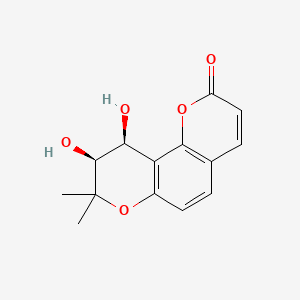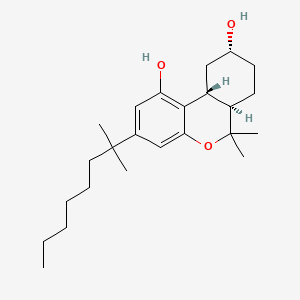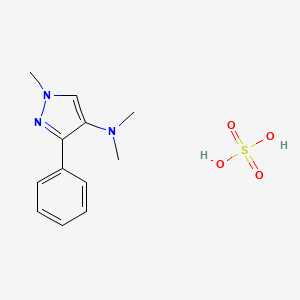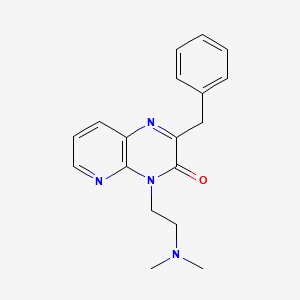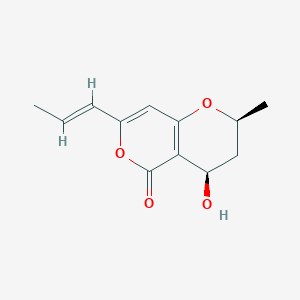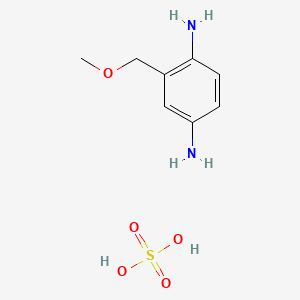
2(3H)-Furanone, dihydro-3-methyl-, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Furanone, dihydro-3-methyl-, (S)-, also known as (S)-3-Methyltetrahydrofuran-2-one, is a chiral lactone with a furanone structure. This compound is notable for its applications in various fields, including organic synthesis, pharmaceuticals, and flavor industries. Its unique structure and properties make it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-3-methyl-, (S)- can be achieved through several methods. One common approach involves the reduction of 3-methyl-2(5H)-furanone using a chiral catalyst to obtain the desired (S)-enantiomer. Another method includes the asymmetric hydrogenation of 3-methyl-2(5H)-furanone using a chiral rhodium or ruthenium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale catalytic hydrogenation processes. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Furanone, dihydro-3-methyl-, (S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form alcohols or other reduced products.
Substitution: The lactone ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted lactones, depending on the specific reagents and conditions used.
Scientific Research Applications
2(3H)-Furanone, dihydro-3-methyl-, (S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is used in the flavor and fragrance industry due to its pleasant aroma and flavor-enhancing properties.
Mechanism of Action
The mechanism of action of 2(3H)-Furanone, dihydro-3-methyl-, (S)- involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2(5H)-furanone: A precursor in the synthesis of 2(3H)-Furanone, dihydro-3-methyl-, (S)-.
2,3-Dihydro-3-methyl-4H-pyran-4-one: Another lactone with similar structural features but different chemical properties.
3-Methyl-4H-pyran-4-one: A related compound with a pyranone structure.
Uniqueness
2(3H)-Furanone, dihydro-3-methyl-, (S)- is unique due to its chiral nature and specific enantiomeric form, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in diverse fields make it a valuable compound for research and industrial use.
Properties
CAS No. |
65527-79-9 |
|---|---|
Molecular Formula |
C5H8O2 |
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(3S)-3-methyloxolan-2-one |
InChI |
InChI=1S/C5H8O2/c1-4-2-3-7-5(4)6/h4H,2-3H2,1H3/t4-/m0/s1 |
InChI Key |
QGLBZNZGBLRJGS-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1CCOC1=O |
Canonical SMILES |
CC1CCOC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


